FP-TZTP is a radiotracer primarily used in Positron Emission Tomography (PET) imaging studies. [, , , , , , , , , , , ] It exhibits high selectivity for the muscarinic acetylcholine receptor subtype M2 (mAChR M2). [, , , , , , , , , , , ] This selectivity makes it a valuable tool for investigating cholinergic neurotransmission in the brain, particularly in the context of neurological disorders like Alzheimer's disease. [, , , , , ] FP-TZTP acts as an agonist at the M2 receptor. [, ]
P-TZTP is a non-fluorinated analog of FP-TZTP. [] It acts as a muscarinic agonist and has been used in competition studies to investigate the binding characteristics of FP-TZTP. [] P-TZTP demonstrates the ability to inhibit [18F]FP-TZTP binding in vivo, indicating its interaction with muscarinic receptors. []
Relevance to FP-TZTP:
The structural difference between FP-TZTP and P-TZTP lies in the presence of the fluorine-18 radiolabel in FP-TZTP, which is absent in P-TZTP. [] This makes P-TZTP valuable for investigating the specific binding properties of FP-TZTP and differentiating it from non-specific binding interactions.
L-687,306 is identified as a muscarinic agonist. [] When co-administered with [18F]FP-TZTP, it effectively inhibits the uptake of the radiotracer, suggesting competition for muscarinic receptor binding sites. []
Relevance to FP-TZTP:
While L-687,306 shares the property of muscarinic agonism with FP-TZTP, their structures differ considerably. [] The distinct chemical structures of L-687,306 and FP-TZTP, coupled with their ability to compete for binding, highlight the complexity of muscarinic receptor pharmacology and the potential for diverse compounds to interact with these receptors.
[18F]FCWAY
Compound Description:
[18F]FCWAY is a radiotracer that, like FP-TZTP, requires analysis for both the original compound and its metabolites in plasma. [] This suggests it undergoes metabolic processes in vivo, influencing its distribution and target interaction.
Relevance to FP-TZTP:
The relevance of [18F]FCWAY to FP-TZTP stems primarily from their shared requirement for metabolite analysis during in vivo studies. [] This implies shared considerations for data interpretation and potential challenges in accurately quantifying receptor binding in the presence of metabolic breakdown.
This compound appears to be the non-radiolabeled counterpart of FP-TZTP, lacking the fluorine-18 isotope. []
Relevance to FP-TZTP:
This compound's structural similarity to FP-TZTP makes it likely a precursor or a crucial intermediate in the synthesis of FP-TZTP. [] Understanding its properties is essential for optimizing the production of the radiolabeled tracer.
R 3-quinuclidinyl S-fluoromethyl benzilate (FMeQNB)
Compound Description:
FMeQNB is a compound investigated for its biodistribution and imaging capabilities using PET. []
Relevance to FP-TZTP:
The study of FMeQNB alongside FP-TZTP suggests a shared research interest in exploring different radiotracers for muscarinic receptors or related targets. []
Thioether fluoro-polyethyleneglycol
Compound Description:
This compound emerged as a lead compound exhibiting potency and selectivity for the M4 muscarinic receptor subtype. [] It was successfully radiolabeled, indicating its potential as a PET radiotracer. []
Relevance to FP-TZTP:
The thioether fluoro-polyethyleneglycol compound highlights the exploration of alternative chemical structures to target specific muscarinic receptor subtypes. [] While FP-TZTP exhibits selectivity for the M2 subtype, the development of this compound with M4 selectivity underlines the need for diverse tools to investigate the roles of different muscarinic receptor subtypes in health and disease.
Source and Classification
FP-Tztp is classified as a muscarinic receptor ligand and is particularly noted for its application in neuroimaging. It is synthesized using fluorine-18, a radioactive isotope, which contributes to its utility in PET scans. The compound's synthesis and applications have been extensively documented in scientific literature, highlighting its relevance in both pharmacological studies and clinical diagnostics .
Synthesis Analysis
The synthesis of FP-Tztp has evolved through various methodologies, with a notable advancement being the automated radiosynthesis using specialized synthesis units.
Methods of Synthesis
Automated Radiosynthesis:
The synthesis process utilizes a GE TRACERlabâ„¢ FXFN module, which automates the production of FP-Tztp.
A one-step synthesis method allows for efficient production with minimal manual intervention.
Radiochemical yields have been reported at approximately 18.8% with a specific activity of around 4112 mCi/micromol .
Manual Synthesis:
Earlier methods involved manual synthesis yielding about 23.4% radiochemical yield.
The process typically includes high-performance liquid chromatography (HPLC) for purification, achieving over 99% radiochemical purity .
Technical Parameters:
Reaction times range from 30 to 40 minutes.
Specific conditions such as temperature control and reagent concentrations are optimized to enhance yield and purity.
Molecular Structure Analysis
FP-Tztp features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with muscarinic receptors.
Structural Components
Core Structure: The compound contains a thiadiazole ring fused with a tetrahydropyridine moiety.
Functional Groups: The presence of a fluoropropylthio group enhances its lipophilicity and receptor affinity.
Molecular Formula: C13H16F N3S2
Molecular Weight: Approximately 283.41 g/mol.
Structural Data
Crystal Structure: While detailed crystallographic data may not be widely available, computational modeling suggests significant interactions within the binding site of the M2 receptor .
Chemical Reactions Analysis
FP-Tztp undergoes various chemical reactions primarily related to its synthesis and modification for enhanced receptor binding.
Key Reactions
Fluorination Reaction:
The introduction of fluorine is critical for the radiolabeling process.
This reaction typically involves nucleophilic substitution mechanisms where fluoride ions replace other substituents on the precursor molecule.
Stability Studies:
Investigations into the stability of FP-Tztp under physiological conditions are essential for ensuring its viability as an imaging agent.
The compound exhibits stability in biological media, which is crucial for accurate imaging results .
Mechanism of Action
FP-Tztp functions as an agonist at the muscarinic acetylcholine receptors, specifically targeting the M2 subtype.
Mechanistic Insights
Binding Affinity: The compound's structure allows it to bind selectively to M2 receptors, facilitating the visualization of these receptors during PET imaging.
Signal Transduction: Upon binding, FP-Tztp activates intracellular signaling pathways associated with muscarinic receptor activation, contributing to neurotransmission processes .
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of FP-Tztp is essential for its application in medical imaging.
Key Properties
Solubility: FP-Tztp demonstrates moderate solubility in organic solvents but limited solubility in water.
Stability: The compound remains stable under standard laboratory conditions but should be protected from light to prevent degradation.
Melting Point: Specific melting point data may vary based on synthesis conditions but generally falls within expected ranges for similar compounds.
Applications
FP-Tztp has significant applications in both research and clinical settings:
Neuroimaging: Utilized in PET scans to visualize muscarinic receptor distribution in the brain, aiding in neurological research and diagnosis.
Pharmacological Studies: Serves as a tool for studying receptor dynamics and drug interactions within the central nervous system.
Potential Therapeutics: Ongoing research may explore modifications of FP-Tztp for therapeutic applications targeting cognitive disorders related to cholinergic dysfunction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.